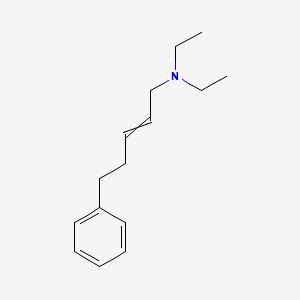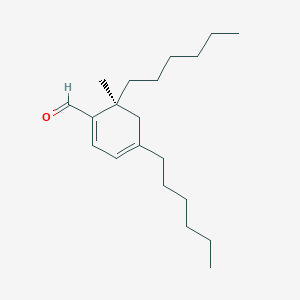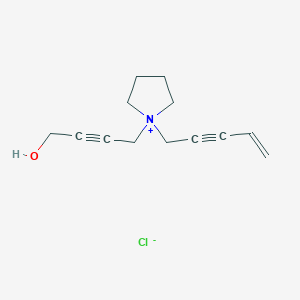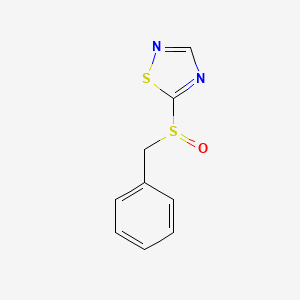
2,2',2''-Nitrilotris(5-iodophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-hydroxy-4-iodophenyl)amine is an organic compound characterized by the presence of three 2-hydroxy-4-iodophenyl groups attached to a central nitrogen atom. This compound is notable for its unique structural features, which include iodine atoms and hydroxyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-hydroxy-4-iodophenyl)amine typically involves the reaction of 2-hydroxy-4-iodoaniline with a suitable amine precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form carbon-nitrogen bonds . The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of Tris(2-hydroxy-4-iodophenyl)amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Tris(2-hydroxy-4-iodophenyl)amine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form corresponding phenylamines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenylamines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Tris(2-hydroxy-4-iodophenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Tris(2-hydroxy-4-iodophenyl)amine involves its interaction with molecular targets through its hydroxyl and iodine groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its biological activity, influencing pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Tris(4-iodophenyl)amine: Similar structure but lacks hydroxyl groups.
Tris(4-bromophenyl)amine: Contains bromine instead of iodine.
Tris(4-nitrophenyl)amine: Contains nitro groups instead of hydroxyl and iodine groups.
Uniqueness: Tris(2-hydroxy-4-iodophenyl)amine is unique due to the presence of both hydroxyl and iodine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
831220-48-5 |
|---|---|
Molecular Formula |
C18H12I3NO3 |
Molecular Weight |
671.0 g/mol |
IUPAC Name |
2-(2-hydroxy-N-(2-hydroxy-4-iodophenyl)-4-iodoanilino)-5-iodophenol |
InChI |
InChI=1S/C18H12I3NO3/c19-10-1-4-13(16(23)7-10)22(14-5-2-11(20)8-17(14)24)15-6-3-12(21)9-18(15)25/h1-9,23-25H |
InChI Key |
DZFSMPGBWLGHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)O)N(C2=C(C=C(C=C2)I)O)C3=C(C=C(C=C3)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)

![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)

![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)

![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)





